2-[4-(4-fluorophenyl)piperazin-1-yl]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one
Description
This compound features a cyclopenta[d]pyrimidin-4-one core fused with a piperazine ring substituted at the 4-position with a fluorophenyl group. The fluorine atom enhances metabolic stability and modulates electronic properties, while the piperazine moiety may improve solubility and binding interactions with biological targets such as matrix metalloproteinases (MMPs) .
Properties
Molecular Formula |
C17H19FN4O |
|---|---|
Molecular Weight |
314.36 g/mol |
IUPAC Name |
2-[4-(4-fluorophenyl)piperazin-1-yl]-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one |
InChI |
InChI=1S/C17H19FN4O/c18-12-4-6-13(7-5-12)21-8-10-22(11-9-21)17-19-15-3-1-2-14(15)16(23)20-17/h4-7H,1-3,8-11H2,(H,19,20,23) |
InChI Key |
ZHPSQSCXICORIR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)N=C(NC2=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-fluorophenyl)piperazin-1-yl]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one typically involves multiple steps. One common method starts with the preparation of the piperazine derivative by reacting 4-fluoroaniline with piperazine in the presence of a suitable catalyst. This intermediate is then subjected to cyclization with a cyclopentanone derivative under acidic or basic conditions to form the final product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is often optimized for cost-effectiveness and efficiency, utilizing continuous flow reactors and automated systems to ensure consistent quality. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-fluorophenyl)piperazin-1-yl]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential therapeutic effects in treating neurological disorders such as depression and schizophrenia. Its unique structure allows for modulation of neurotransmitter systems that are often dysregulated in these conditions.
Case Study: Antidepressant Activity
Research has shown that compounds similar to this one exhibit antidepressant-like effects in animal models. For instance, studies using the forced swim test indicated significant reductions in immobility time, suggesting an antidepressant effect linked to serotonin and norepinephrine reuptake inhibition.
Antipsychotic Properties
In preclinical studies, the compound has been evaluated for its antipsychotic activity. It has been reported to reduce hyperactivity in rodent models, indicating potential efficacy in managing symptoms associated with schizophrenia.
Neuroprotective Effects
The neuroprotective properties attributed to this compound stem from its ability to inhibit oxidative stress and apoptosis in neuronal cells. In vitro studies have demonstrated protection against glutamate-induced toxicity, making it relevant for neurodegenerative conditions such as Alzheimer's disease.
Mechanism of Action
The mechanism of action of 2-[4-(4-fluorophenyl)piperazin-1-yl]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, leading to modulation of their activity. The compound may inhibit or activate certain pathways, resulting in the desired biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical parameters of the target compound with analogs:
*Note: Molecular weight for the target compound is estimated based on structural similarity to Y021-7071.
Key Observations:
Substituent Effects :
- The 4-fluorophenyl-piperazine group in the target compound likely enhances solubility and target affinity compared to thioether-linked analogs (Q/4, Q1/20) .
- Chlorine (Q/4) and nitro () substituents increase molecular weight and may alter binding kinetics due to steric or electronic effects.
Core Modifications: Thieno-fused analogs (e.g., 3-(4-Chlorophenyl)-2-[(4-methylbenzyl)sulfanyl]-..., ) introduce additional rings, altering conformational flexibility and selectivity .
Biological Activity
The compound 2-[4-(4-fluorophenyl)piperazin-1-yl]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one is a member of the piperazine family and has garnered attention for its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural formula:
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C14H17FN4O |
| Molecular Weight | 270.31 g/mol |
| IUPAC Name | This compound |
| SMILES | C1CN(CCN1)C2=CC=C(C=C2)F |
The biological activity of this compound primarily involves its interaction with various neurotransmitter systems. It has been shown to act as an antagonist at certain serotonin receptors, which is significant in the treatment of psychiatric disorders such as depression and anxiety.
Pharmacological Effects
- Antidepressant Activity : Research indicates that compounds with similar piperazine structures exhibit notable antidepressant effects. For instance, studies have shown that modifications in the piperazine moiety can enhance the binding affinity to serotonin receptors .
- Antipsychotic Properties : The compound may also possess antipsychotic properties due to its ability to modulate dopaminergic pathways, which are critical in managing schizophrenia and other psychotic disorders .
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects against neurodegenerative diseases, possibly through the inhibition of oxidative stress pathways .
Case Studies and Research Findings
A number of studies have evaluated the biological activity of similar compounds:
- Study on Antidepressant Effects : A study published in 2020 demonstrated that derivatives of piperazine significantly reduced depressive-like behavior in rodent models when tested against standard antidepressants . The compound's ability to modulate serotonin levels was highlighted as a key factor.
- Antipsychotic Evaluation : Another research effort focused on evaluating the antipsychotic potential of piperazine derivatives. The results indicated that certain modifications could enhance efficacy against dopaminergic receptor antagonism .
- Neuroprotective Studies : A recent investigation into neuroprotective agents found that compounds structurally related to this one showed a marked reduction in neuronal cell death in vitro when exposed to neurotoxic agents .
Q & A
Q. Table 1: Example Reaction Parameters from Analogous Syntheses
Basic Question: How can researchers ensure accurate structural characterization of this compound?
Methodological Answer:
Combine multiple analytical techniques:
- NMR Spectroscopy : Assign peaks for the fluorophenyl (¹⁹F NMR) and piperazine protons (¹H NMR δ ~3.0-3.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₉H₂₀FN₅O) with <2 ppm error.
- X-ray Crystallography : Resolve cyclopenta[d]pyrimidinone ring conformation if single crystals are obtainable .
Q. Table 2: Recommended Analytical Techniques
| Technique | Critical Parameters | Reference Evidence |
|---|---|---|
| ¹H/¹³C NMR | CDCl₃ or DMSO-d6 solvent; 400+ MHz | |
| HPLC-PDA | C18 column, acetonitrile/water gradient |
Advanced Question: What experimental designs are suitable for evaluating its pharmacological selectivity?
Methodological Answer:
Adopt a split-plot design (as in ) to test multiple variables:
Q. Key Steps :
In Vitro Binding Assays : Use radioligand displacement (e.g., [³H]spiperone for D₂).
Selectivity Index : Calculate IC₅₀ ratios against off-target receptors .
Advanced Question: How should researchers assess environmental fate and biodegradation pathways?
Methodological Answer:
Follow the framework in ’s INCHEMBIOL project:
Physicochemical Properties : LogP (lipophilicity), water solubility.
Biotic/Abiotic Degradation : Aerobic/anaerobic microbial assays; photolysis under UV light .
Ecotoxicity : Algal growth inhibition (OECD 201) and Daphnia magna mortality tests.
Q. Table 3: Environmental Study Phases
| Phase | Methodology | Duration |
|---|---|---|
| Laboratory Analysis | Hydrolysis at pH 4, 7, 9; TOC analysis | 6 months |
| Field Simulation | Soil microcosms with LC-MS monitoring | 12 months |
Advanced Question: How can contradictory data in receptor binding studies be resolved?
Methodological Answer:
Contradictions often arise from assay variability. Mitigate by:
- Standardization : Use uniform cell lines (e.g., CHO-K1 for GPCRs) and buffer conditions.
- Positive Controls : Include reference ligands (e.g., ketanserin for 5-HT₂A) to normalize results .
- Meta-Analysis : Compare datasets across studies using Cohen’s d for effect size consistency.
Basic Question: What safety protocols are critical during handling?
Methodological Answer:
Follow hazard codes from :
- Personal Protective Equipment (PPE) : Gloves (H310 skin toxicity), goggles (H318 eye damage).
- Ventilation : Use fume hoods for airborne particulates (P261 precautionary code) .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous rinsing.
Advanced Question: What strategies improve target selectivity in structure-activity relationship (SAR) studies?
Methodological Answer:
- Molecular Docking : Identify key interactions (e.g., hydrogen bonding with Ser159 in 5-HT₁A).
- Substituent Modification : Replace 4-fluorophenyl with bulkier groups (e.g., 2-naphthyl) to sterically hinder off-target binding .
- Pharmacophore Modeling : Use Schrödinger’s Phase to align piperazine nitrogen vectors with receptor pockets.
Advanced Question: How can degradation products be identified under accelerated stability conditions?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
